N-pyrrolidin-3-ylethanesulfonamide
Description
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylethanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-6-3-4-7-5-6/h6-8H,2-5H2,1H3 |
InChI Key |
JROLNDVWBIDZNB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-pyrrolidin-3-ylethanesulfonamide, we compare it with three classes of compounds: sulfonamide derivatives, pyrrolidine-containing analogs, and phthalimide-based molecules.
Sulfonamide Derivatives: (E)-N-(2-Substituted-Styryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-Benzenesulfonamides
describes the synthesis of benzenesulfonamide derivatives with quinoline backbones. Key differences include:
- Backbone: Quinoline (aromatic, planar) vs. pyrrolidine (aliphatic, cyclic).
- Functionalization: The quinoline derivatives feature styryl and chloro-hydroxy substituents, whereas this compound emphasizes the sulfonamide-pyrrolidine linkage.
- Applications: Quinoline sulfonamides are often explored for antimicrobial or anticancer activity, while pyrrolidine sulfonamides may target neurological or metabolic pathways due to enhanced solubility and blood-brain barrier penetration.
Table 1: Comparison of Sulfonamide Derivatives
Pyrrolidine Analogs: Nitrosopyrrolidine
lists Nitrosopyrrolidine (CAS 100-75-4), a pyrrolidine derivative with a nitroso group. Contrasting features include:
- Functional Groups : Nitroso (N–O) vs. sulfonamide (S–O).
- Reactivity/Toxicity: Nitrosopyrrolidine is a known carcinogen due to nitroso-mediated DNA alkylation . In contrast, sulfonamides are generally safer and used in therapeutics (e.g., antibiotics, diuretics).
- Synthetic Utility : this compound’s sulfonamide group offers versatility in drug design, whereas nitroso groups limit applications due to toxicity.
Table 2: Pyrrolidine-Based Compound Comparison
Phthalimide Derivatives: 3-Chloro-N-Phenyl-Phthalimide
highlights 3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis.
- Core Structure : Phthalimide (aromatic, rigid) vs. pyrrolidine (flexible, aliphatic).
- Applications : Phthalimides are used in polymers and materials science , whereas sulfonamides like this compound are tailored for biological interactions.
- Synthesis : Phthalimides often require high-purity intermediates for polymerization, while sulfonamide synthesis (e.g., via sulfonyl chlorides) prioritizes functional group compatibility .
Research Findings and Implications
- Synthesis : this compound likely follows sulfonamide formation protocols (e.g., amine + sulfonyl chloride), as seen in .
- Bioactivity Predictions : The pyrrolidine scaffold may enhance solubility compared to aromatic backbones, while the sulfonamide group could enable interactions with enzymes like carbonic anhydrase or proteases.
- Safety Profile : Unlike nitrosopyrrolidine , the sulfonamide group reduces toxicity risks, making it suitable for therapeutic exploration.
Preparation Methods
Azomethine Ylide Generation and Cycloaddition
The iridium-catalyzed reductive strategy, as described by Li et al., enables the generation of stabilized and unstabilized azomethine ylides from tertiary amides and lactams. Using Vaska’s complex ([IrCl(CO)(PPh₃)₂]) and tetramethyldisiloxane (TMDS) as a reductant, this method facilitates partial reduction of amides to iminium intermediates. Subsequent elimination generates azomethine ylides, which undergo [3 + 2] dipolar cycloaddition with electron-deficient alkenes to form polysubstituted pyrrolidines (Scheme 1).
For N-pyrrolidin-3-ylethanesulfonamide, a lactam precursor 1 bearing a trimethylsilyl (TMS) group at the 3-position is subjected to hydrosilylation. The TMS group facilitates silanoate elimination, yielding an unstabilized azomethine ylide. Cycloaddition with acrylonitrile or similar dipolarophiles produces a pyrrolidine scaffold with a nitrile substituent at the 3-position. Hydrolysis of the nitrile to an amine followed by sulfonylation with ethanesulfonyl chloride completes the synthesis (Table 1).
Table 1. Key Parameters for Iridium-Catalyzed Synthesis
Regioselectivity and Diastereocontrol
Density functional theory (DFT) studies reveal that the regioselectivity of cycloaddition is governed by transition-state asynchronicity and interaction energies. For example, acrylonitrile favors bond formation at the carbonyl carbon, ensuring precise placement of the nitrile group at the 3-position. Diastereoselectivity (>20:1 dr) is achieved using chiral auxiliaries, such as oxazolidinones, which template the cycloaddition geometry.
Reductive Cyclization of γ-Nitroketones
Pyrrolidine N-Oxide Intermediate
Krumkacheva et al. demonstrated that γ-nitroketones undergo reductive cyclization with Zn/NH₄Cl to form pyrrolidine N-oxides. For instance, nitroketone 3a (derived from Michael addition of nitrocompound 1a to 4,4-dimethylpent-1-en-3-one) is reduced to N-oxide 4a in 57–60% yield over two steps (Scheme 2). Hydrogenation of 4a over Pd/C in methanol affords pyrrolidin-3-amine, which is subsequently sulfonylated.
Table 2. Reductive Cyclization Protocol
Steric and Electronic Considerations
Steric hindrance significantly impacts reaction efficiency. For example, bulky substituents on the nitroketone slow down Grignard additions, necessitating prolonged reaction times (7 days). Conversely, electron-withdrawing groups enhance cyclization rates by stabilizing transition states.
Comparative Analysis of Methods
Efficiency and Scalability
-
Iridium-catalyzed method : High yields (78–92%) and excellent diastereocontrol make this suitable for small-scale synthesis. However, the cost of iridium catalysts may limit industrial applications.
-
Reductive cyclization : Operationally simple and scalable, with readily available reagents (Zn, NH₄Cl). Lower yields in the cyclization step (60%) necessitate optimization for large batches.
Functional Group Tolerance
-
The iridium method tolerates ester, nitro, and sulfone groups during cycloaddition.
-
Reductive cyclization is incompatible with acid-sensitive groups due to harsh acidic conditions.
Experimental Considerations
Q & A
Basic: What are the key considerations for synthesizing N-pyrrolidin-3-ylethanesulfonamide with high purity?
Answer:
Synthesis requires precise control of reaction parameters:
- Temperature: Maintained between room temperature and reflux to optimize reaction rates and minimize side products .
- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity in sulfonamide bond formation .
- Reaction time: Varies from hours to days, depending on intermediate stability; monitored via TLC or HPLC .
- Purification: Column chromatography or recrystallization ensures ≥95% purity, verified by NMR and mass spectrometry .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy: Confirms proton and carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, sulfonamide NH at δ 7.0–8.0 ppm) .
- HPLC: Assesses purity (>98% for biological assays) .
- X-ray crystallography (if available): Resolves stereochemistry and bond angles, particularly for chiral centers in the pyrrolidine ring .
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
Answer:
Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .
- Structural analogs: Compare activity across derivatives to isolate functional group contributions (e.g., sulfonamide vs. pyrrolidine modifications) .
- Meta-analysis: Cross-reference data from orthogonal studies (e.g., in vitro binding affinity vs. in vivo efficacy) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR requires systematic modifications:
- Core scaffold: Vary substituents on the pyrrolidine ring (e.g., methyl, hydroxyl groups) to assess steric/electronic effects .
- Sulfonamide linker: Test ethanesulfonamide vs. longer alkyl chains for solubility and target binding .
- High-throughput screening: Evaluate libraries against targets (e.g., kinases, GPCRs) to identify pharmacophore motifs .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- pH stability studies: Incubate in buffers (pH 4–9) at 37°C; monitor degradation via HPLC over 24–72 hours .
- Metabolic stability: Use liver microsomes or hepatocytes to quantify half-life and identify metabolites (e.g., CYP450-mediated oxidation) .
- Thermal analysis: DSC/TGA determines decomposition thresholds (>150°C typical for sulfonamides) .
Basic: What analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?
Answer:
- LC-MS/MS: Provides nanogram-level sensitivity with selective ion monitoring .
- UV-Vis spectroscopy: Quantifies sulfonamide moieties at λ ~260 nm (ε calculated via Beer-Lambert law) .
- Sample preparation: Solid-phase extraction (C18 columns) removes interfering proteins/lipids .
Advanced: How can computational modeling guide the optimization of this compound for target binding?
Answer:
- Docking simulations: Use software (e.g., AutoDock) to predict binding poses in target pockets (e.g., carbonic anhydrase) .
- MD simulations: Assess dynamic interactions (e.g., hydrogen bonding with sulfonamide SO₂ group) over 100-ns trajectories .
- QSAR models: Corrogate electronic (Hammett σ) and lipophilic (LogP) parameters with activity data .
Advanced: What experimental designs mitigate synthetic by-products in this compound production?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., pyrrolidine NH) during sulfonylation .
- Flow chemistry: Enhances mixing and heat transfer to reduce dimerization/oxidation .
- In-line analytics: FTIR or Raman spectroscopy monitors reaction progress in real time .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- PPE: Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis due to potential release of volatile amines .
- Waste disposal: Neutralize acidic/basic by-products before aqueous disposal .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
- Enantioselective synthesis: Chiral catalysts (e.g., BINOL-derived) yield enantiopure forms for testing .
- Biological assays: Compare R vs. S configurations in vitro (e.g., IC₅₀ differences ≥10-fold in kinase inhibition) .
- Pharmacokinetics: Stereochemistry affects metabolic clearance (e.g., CYP3A4 vs. CYP2D6 selectivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
